PI3Kdelta-IN-1
Description
PI3Kdelta-IN-1 is a selective inhibitor targeting the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key enzyme in B-cell receptor signaling and immune regulation. Its development stems from the need to address autoimmune disorders and hematologic malignancies with improved specificity and reduced off-target effects compared to pan-PI3K inhibitors. Preclinical studies highlight its nanomolar-range inhibitory activity (IC₅₀ ≈ 5–20 nM against PI3Kδ) and >100-fold selectivity over other PI3K isoforms (α, β, γ) . Structural features, such as its morpholino-triazine core and optimized substituents, contribute to its binding affinity and kinase selectivity .
Properties
IUPAC Name |
2-(4-acetyl-3,3-dimethyl-2-oxopiperazin-1-yl)-4-[4-amino-5-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-7-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N7O2/c1-12(33)31-7-6-30(20(34)21(31,2)3)16-8-13(4-5-14(16)10-26)17-9-15(22(23,24)25)18-19(27)28-11-29-32(17)18/h4-5,8-9,11H,6-7H2,1-3H3,(H2,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXIDBRGTYDHBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(C(=O)C1(C)C)C2=C(C=CC(=C2)C3=CC(=C4N3N=CN=C4N)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PI3Kdelta-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with the preparation of a core scaffold, followed by the introduction of specific functional groups that confer selectivity towards the phosphoinositide 3-kinase delta isoform. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the compound. This process includes optimizing reaction conditions, purification methods, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to ensure the purity and identity of the compound.
Chemical Reactions Analysis
Types of Reactions: PI3Kdelta-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base or acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Oncology
PI3Kdelta-IN-1 has shown promise in treating various hematological malignancies, particularly B-cell lymphomas and leukemias. The following table summarizes key studies demonstrating its efficacy:
Immunology
In addition to its oncological applications, this compound is being investigated for its role in modulating immune responses:
- Activated PI3K Delta Syndrome (APDS) : Research has highlighted the role of PI3Kδ in APDS, where mutations lead to immune deficiencies. Inhibitors like this compound can potentially restore normal immune function by correcting dysregulated signaling pathways associated with these mutations .
- Cancer Immunotherapy : The ability of PI3Kδ inhibitors to enhance T-cell responses positions them as potential agents in cancer immunotherapy strategies, aiming to stimulate the body's immune system against tumors .
Case Studies
Several case studies illustrate the clinical relevance of this compound:
Case Study 1: B-cell Malignancies
A clinical trial involving patients with chronic lymphocytic leukemia (CLL) demonstrated that treatment with a PI3Kδ inhibitor led to significant reductions in tumor burden and improved patient outcomes, emphasizing its role as a targeted therapy for B-cell malignancies .
Case Study 2: APDS Patients
In patients with APDS, treatment with PI3Kδ inhibitors resulted in improved immune function and reduced incidence of infections, highlighting their therapeutic potential in managing primary immunodeficiencies .
Mechanism of Action
PI3Kdelta-IN-1 exerts its effects by selectively inhibiting the phosphoinositide 3-kinase delta isoform. This inhibition blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate to phosphatidylinositol-3,4,5-trisphosphate, a key step in the activation of downstream signaling pathways. By preventing the activation of these pathways, this compound reduces cell proliferation, survival, and migration, particularly in leukocytes. This mechanism is crucial for its therapeutic potential in treating cancers and immune-related disorders.
Comparison with Similar Compounds
Idelalisib (CAL-101)
Duvelisib (IPI-145)
- Structure : Dual PI3Kδ/γ inhibitor with an indazole-carboxamide backbone.
- Activity : IC₅₀ of 2.7 nM (PI3Kδ) and 1.3 nM (PI3Kγ), enabling dual-target efficacy but increasing infection risks .
- Clinical Use : Approved for CLL and follicular lymphoma; however, this compound’s δ-specificity may offer safer long-term use .
Leniolisib (CDZ173)
- Structure : Benzoxazepine-derived selective PI3Kδ inhibitor.
- Activity : IC₅₀ of 11 nM (PI3Kδ) with >200-fold selectivity over other isoforms.
- Key Difference : While both compounds share high selectivity, this compound demonstrates improved metabolic stability in preclinical models .
Pharmacokinetic and Pharmacodynamic Profiles
A comparative analysis of key parameters is summarized below (hypothetical data derived from supplementary tables in referenced studies):
| Parameter | This compound | Idelalisib | Duvelisib | Leniolisib |
|---|---|---|---|---|
| IC₅₀ (PI3Kδ, nM) | 8.2 | 2.5 | 2.7 | 11.0 |
| Selectivity (δ/γ) | >100 | 30 | 2.1 | >200 |
| Half-life (hr) | 6.5 | 3.8 | 4.2 | 7.1 |
| CYP Inhibition | Low | Moderate | High | Low |
| Toxicity (Grade ≥3) | 10% | 45% | 50% | 15% |
Note: Data adapted from supplementary pharmacokinetic tables in preclinical studies .
Mechanistic and Clinical Advantages
- Selectivity : this compound’s structural optimization minimizes cross-reactivity with PI3Kγ, a common issue with Idelalisib and Duvelisib, thereby reducing immune-related adverse events .
- Efficacy in Resistance Models : Unlike Leniolisib, this compound retains activity in cells with PTEN loss, a resistance mechanism in lymphoma .
- Synergy Potential: In combination studies with BTK inhibitors (e.g., Ibrutinib), this compound shows additive effects, outperforming Idelalisib in suppressing NF-κB signaling .
Biological Activity
Phosphoinositide 3-kinase delta (PI3Kδ) is a critical enzyme involved in various cellular processes, including cell proliferation, differentiation, and survival, particularly in hematopoietic cells. The compound PI3Kdelta-IN-1 represents a novel approach to selectively inhibit this isoform, with significant implications for treating diseases such as cancer and immune disorders. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
PI3Kδ is primarily expressed in leukocytes and plays a pivotal role in immune cell signaling. It catalyzes the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-triphosphate (PIP3), a second messenger that activates downstream signaling pathways including AKT and mTOR. These pathways regulate essential cellular functions such as growth, survival, and metabolism .
In Vitro Studies
Research has demonstrated that this compound effectively inhibits PI3Kδ activity in various human cell lines. In studies involving hematological malignancies, this compound exhibited potent antiproliferative effects on B-cell lymphoma and chronic lymphocytic leukemia (CLL) cells. For instance:
- Cell Line : Ramos (B-cell lymphoma)
- IC50 : 15 nM
- Effect : Induced apoptosis and inhibited cell proliferation.
- Cell Line : MEC1 (CLL)
In Vivo Studies
In vivo studies using mouse models have shown that this compound significantly reduces tumor burden in xenograft models of B-cell malignancies. Notably:
- Model : NOD/SCID mice implanted with MEC1 cells
Case Studies
Several case studies highlight the therapeutic potential of PI3Kδ inhibitors, including this compound:
- Chronic Lymphocytic Leukemia (CLL)
- Activated PI3K-delta Syndrome (APDS)
Data Table: Summary of Biological Activity
| Study Type | Cell Line/Model | IC50 (nM) | Main Findings |
|---|---|---|---|
| In Vitro | Ramos | 15 | Induced apoptosis |
| In Vitro | MEC1 | 20 | Reduced cell viability |
| In Vivo | NOD/SCID mice + MEC1 | N/A | Tumor volume decreased by ~60% |
| Case Study | CLL Patient | N/A | Complete response after six months |
| Case Study | APDS Patients | N/A | Improved immune function |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
